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molecular formula C6H7N3O B8776108 N-[(2-Methylpyrimidin-4-YL)methylidene]hydroxylamine

N-[(2-Methylpyrimidin-4-YL)methylidene]hydroxylamine

Cat. No. B8776108
M. Wt: 137.14 g/mol
InChI Key: TUOSNYDPUOFVCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08178540B2

Procedure details

An autoclave was charged with 2-methyl-pyrimidine-4-carbaldehyde oxime (13 g) from I.1.2, 150 ml of methanol and 70 ml of triethylamine. The autoclave was purged with nitrogen. To this mixture was added 3 g of a 10% palladium-on-carbon catalyst. The autoclave was sealed and purged twice with hydrogen gas. The hydrogenation was run for 2 h. In doing this, the reaction mixture was warmed up to 40° C. in the meantime. The precipitate was filtered off, washed with methanol to yield the title compound as light red solid (11 g, 94%).
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[C:6](C=NO)[CH:5]=[CH:4][N:3]=1.CO.[CH2:13]([N:15](CC)CC)C>>[CH3:1][C:2]1[N:7]=[C:6]([NH:15][CH3:13])[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
CC1=NC=CC(=N1)C=NO
Name
Quantity
150 mL
Type
reactant
Smiles
CO
Name
Quantity
70 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The autoclave was purged with nitrogen
ADDITION
Type
ADDITION
Details
To this mixture was added 3 g of a 10% palladium-on-carbon catalyst
CUSTOM
Type
CUSTOM
Details
The autoclave was sealed
CUSTOM
Type
CUSTOM
Details
purged twice with hydrogen gas
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed with methanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=NC=CC(=N1)NC
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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